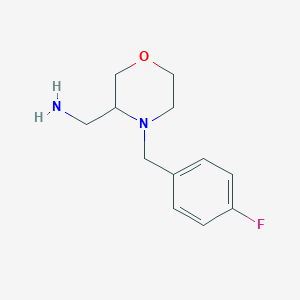

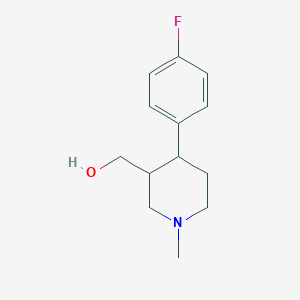

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Vue d'ensemble

Description

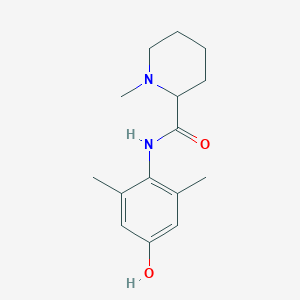

The compound “4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine” is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . The “4-Fluorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. The “3-hydroxymethyl” part indicates a hydroxymethyl group (-CH2OH) attached to the third carbon in the ring. The “1-methyl” part indicates a methyl group (-CH3) attached to the first carbon in the ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The presence of a fluorine atom could make the compound reactive towards nucleophiles, while the hydroxymethyl group could potentially be involved in reactions with electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of experimental techniques .

Applications De Recherche Scientifique

Synthesis of Organic Compounds

- Scientific Field: Organic Chemistry

- Application Summary: Bis(4-fluorophenyl)methanol, a compound similar to the one you mentioned, is utilized for synthesizing organic compounds .

- Methods of Application: The precise mechanism of action remains somewhat elusive, but scientists speculate that Bis(4-fluorophenyl)methanol’s impact stems from its ability to form hydrogen bonds with other molecules .

- Results or Outcomes: These interactions can subsequently influence the structure and function of proteins and other molecules, ultimately leading to notable changes in the biochemical and physiological processes of cells .

Antibacterial Activity of Schiff Base Metal Complexes

- Scientific Field: Medicinal Chemistry

- Application Summary: A Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . This ligand was used to form metal complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) .

- Methods of Application: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . Elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points were used to characterize the Schiff base and the metal complexes .

- Results or Outcomes: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . They were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

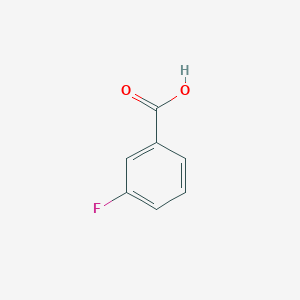

Production of Fluorinated Anesthetics

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 4-Fluorophenylacetic acid, a compound that shares the 4-fluorophenyl group with the compound you mentioned, is used as an intermediate in the production of fluorinated anesthetics .

- Methods of Application: The specific methods of application are not detailed, but typically involve chemical reactions under controlled conditions to produce the desired anesthetic compounds .

- Results or Outcomes: The outcome is the production of fluorinated anesthetics, which are used in medical procedures to induce a temporary loss of sensation or awareness .

Organic Light-Emitting Diodes (OLEDs)

- Scientific Field: Materials Science

- Application Summary: A compound similar to the one you mentioned, 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA), was designed as an electron acceptor for use in organic light-emitting diodes (OLEDs) .

- Methods of Application: HAP-3FDPA was integrated into a heptazine core, while 1,3-di(9H-carbazol-9-yl)benzene (mCP) possessing two electron-donating carbazole moieties was chosen as the electron donor .

- Results or Outcomes: The OLED containing this exciplex system as an emitting layer showed deep-blue emission with Commission Internationale de l’Eclairage coordinates of (0.16, 0.12), a peak luminance of 15,148 cd m−2, and a rather high maximum external quantum efficiency of 10.2% along with a low roll-off .

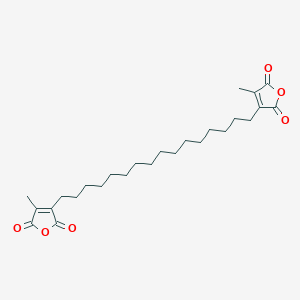

Nonlinear Optical Material

- Scientific Field: Materials Science

- Application Summary: A fluorinated chalcone, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and studied as a promising nonlinear optical material .

- Methods of Application: The fluorinated chalcone was synthesized and crystallized by a slow evaporation technique. .

- Results or Outcomes: The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10^-22 m^2 V^-2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .

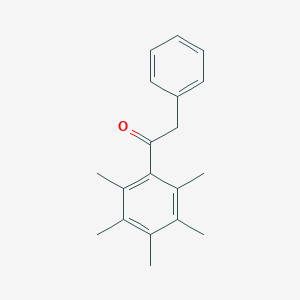

Flame Retardants

- Scientific Field: Materials Science

- Application Summary: A derivative of 4-Fluorophenylacetic acid, benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), was synthesized from 4-FPO and benzyl chloride through a trivial S_N2 substitution reaction .

- Methods of Application: The specific methods of application are not detailed, but typically involve chemical reactions under controlled conditions to produce the desired flame retardant compounds .

- Results or Outcomes: The outcome is the production of flame retardant materials, which are used in various applications to reduce the flammability of materials .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRHUYYZISIIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871546 | |

| Record name | [4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine | |

CAS RN |

109887-53-8 | |

| Record name | (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)